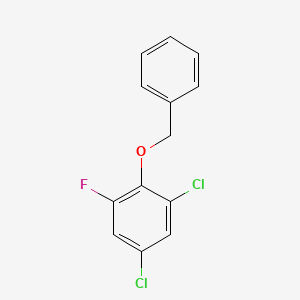

2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene

Description

Properties

IUPAC Name |

1,5-dichloro-3-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGOAJLGMDLRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves O-alkylation of 1,5-dichloro-3-fluorophenol with benzyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in acetone emerges as the optimal base-solvent system, achieving >90% conversion at reflux (56–58°C, 1 h). The mechanism proceeds via deprotonation of the phenolic hydroxyl group, forming a phenoxide ion that undergoes nucleophilic displacement with benzyl bromide (Scheme 1).

Scheme 1:

Regioselectivity is ensured by the electron-withdrawing effects of chlorine and fluorine, which direct benzylation to the para position relative to the hydroxyl group. Competing C-alkylation is suppressed due to the steric hindrance imposed by adjacent halogens.

Experimental Optimization

Industrial-scale protocols from Der Pharma Chemica specify stoichiometric ratios of 1:1.1 (phenol:benzyl bromide) with 5 equivalents of K₂CO₃. Key process parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 56–58°C (reflux) | Maximizes reaction rate |

| Reaction Time | 1 hour | Prevents over-alkylation |

| Solvent Volume | 10 mL/g substrate | Ensures homogeneity |

| Workup | DCM extraction | Recovers product efficiently |

Post-reaction workup involves evaporation of acetone, aqueous dilution, and dichloromethane (DCM) extraction. Recrystallization from methanol yields analytically pure product (mp 68.5–70.0°C).

Alternative Synthetic Routes: merits and Limitations

Wittig Rearrangement and Oxidation Pathways

A patent-pending methodology employs-Wittig rearrangement of benzyl ethers to diaryl methanols, followed by MnO₂ oxidation to ketones. While this route is effective for benzophenone derivatives, it introduces unnecessary complexity for ether synthesis. For example, subjecting 1-benzyloxy-3-fluoro-benzene to Wittig conditions (NaH/DMSO, 50°C) yields diaryl methanol intermediates but requires additional oxidation steps, reducing overall efficiency.

Analytical Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Dechlorinated or defluorinated benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the chlorine and fluorine substituents can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, we compare it with two structurally related compounds: 2-(Benzyloxy)-3-chloro-1,4-difluorobenzene () and 1,5-Dichloro-3-Methoxy-2-nitrobenzene ().

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Position and Reactivity: The target compound’s 1,5-dichloro and 3-fluoro arrangement creates distinct electronic effects: chlorine (electron-withdrawing, inductive) and fluorine (strong electronegativity) may polarize the aromatic ring, favoring electrophilic substitution at specific sites. 1,5-Dichloro-3-Methoxy-2-nitrobenzene () replaces benzyloxy with methoxy and introduces a nitro group (strong electron-withdrawing), making it less reactive toward electrophilic substitution than halogen-dominated analogs .

Steric and Solubility Considerations :

- The benzyloxy group in the target compound and compound increases hydrophobicity compared to the smaller methoxy group in the nitrobenzene derivative. This difference impacts solubility in polar solvents and may influence bioavailability in drug design contexts.

Safety and Handling: All three compounds lack comprehensive toxicological profiles.

Biological Activity

2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is an aromatic compound characterized by a benzyloxy group attached to a dichloro and fluorine-substituted benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The molecular structure of this compound can be summarized as follows:

- Chemical Formula: C13H8Cl2F

- Molecular Weight: 265.10 g/mol

- CAS Number:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of dichlorofluorobenzenes have been tested against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of related compounds:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 1-(Benzyloxy)-3,5-dichloro-2-fluorobenzene | 15 | Staphylococcus aureus |

| 1-Bromo-2,5-dichloro-3-fluorobenzene | 20 | Escherichia coli |

Note: The MIC for this compound is still to be determined (TBD) in ongoing studies.

Anticancer Activity

Studies have indicated that halogenated compounds can exhibit selective cytotoxicity towards cancer cells. The following case study outlines the effects of similar compounds on various cancer cell lines:

Case Study: Cytotoxicity of Dichlorofluorobenzenes

- Objective: To evaluate the cytotoxic effects of dichlorofluorobenzenes on breast cancer cells.

- Methodology: MCF-7 and MDA-MB-231 cell lines were treated with varying concentrations of this compound.

- Results: The compound exhibited significant cytotoxic effects with IC50 values ranging from 10 to 25 µM.

The proposed mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The benzyloxy group enhances hydrophobic interactions with target sites, while the chlorine and fluorine atoms may participate in halogen bonding or electrostatic interactions. This dual interaction can lead to inhibition of key biological pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

The activity profile of this compound can be compared with other halogenated benzene derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | TBD | Moderate | Presence of benzyloxy group |

| 1-(Benzyloxy)-3-chloro-2-fluorobenzene | Low | High | Fewer chlorine atoms |

| 1-Bromo-2,5-dichloro-3-fluorobenzene | Moderate | Low | Bromine substitution |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, and what factors influence the choice of starting materials?

- Methodological Answer : The synthesis typically involves introducing the benzyloxy group via nucleophilic aromatic substitution or Williamson ether synthesis. For example, a benzyl bromide derivative can react with a hydroxylated precursor under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C), followed by regioselective chlorination . The choice of starting materials depends on the availability of intermediates (e.g., dihydroxy or halogenated benzene derivatives) and reaction compatibility with fluorine and chlorine substituents.

Q. How can researchers optimize the purification of this compound using column chromatography?

- Methodological Answer : Silica gel chromatography with gradient elution (e.g., ethyl acetate/petroleum ether, 10:1 to 20:1) effectively separates the product from unreacted starting materials or byproducts. Pre-adsorption of the crude mixture onto silica and careful fraction collection are critical for high purity (>97%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons split by electron-withdrawing groups (Cl, F) and benzyloxy methylene protons (δ ~4.8–5.2 ppm).

- ¹³C NMR : Confirm chlorine and fluorine substitution patterns via deshielded carbons.

- HRMS : Validate molecular weight (C₁₃H₉Cl₂FO) and isotopic patterns for Cl and F .

Advanced Research Questions

Q. What challenges arise in achieving regioselective chlorination during the synthesis of this compound?

- Methodological Answer : Competing substitution patterns occur due to the directing effects of fluorine (meta-directing) and benzyloxy (ortho/para-directing). To minimize side products, use controlled chlorination agents (e.g., Cl₂/FeCl₃ at low temperatures) and monitor reaction progress via TLC. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .

Q. How does the benzyloxy group influence the electronic environment of the benzene ring, and what implications does this have for further functionalization?

- Methodological Answer : The benzyloxy group donates electron density via resonance, activating the ring for electrophilic substitution at ortho/para positions. However, steric hindrance from the bulky benzyl group may limit reactivity at adjacent sites. For functionalization (e.g., nitration), prioritize meta to fluorine or para to chlorine, leveraging competing directing effects .

Q. How can this compound serve as a precursor in cross-coupling reactions, and what factors affect halogen reactivity?

- Methodological Answer : The chlorine atoms (C-1 and C-5) are more reactive than fluorine in Suzuki-Miyaura couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize conditions (temperature, base) to selectively replace chlorine while preserving fluorine. The benzyloxy group’s stability under basic conditions must be confirmed via control experiments .

Q. What are the stability profiles of this compound under acidic or basic conditions?

- Methodological Answer : The benzyloxy group is susceptible to acid-catalyzed cleavage (e.g., HBr/AcOH). Under basic conditions (pH >10), hydrolysis is minimal but may occur at elevated temperatures. Stability studies should include HPLC monitoring of degradation products (e.g., phenolic derivatives) under varying pH and thermal stress .

Data Contradiction Analysis

- vs. 9 : highlights a structurally similar compound with an azidomethyl group, suggesting alternative functionalization strategies (e.g., click chemistry). However, emphasizes benzyloxy group stability, which may conflict with azide reactivity under similar conditions. Researchers must validate compatibility of substituents in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.